molecular formula C13H15NO4 B2922277 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid CAS No. 64462-98-2

4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

Cat. No. B2922277
CAS RN: 64462-98-2
M. Wt: 249.266
InChI Key: BZUPALUDUDLLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” is a chemical compound with the CAS Number: 64462-98-2 . It has a molecular weight of 249.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanoic acid . The InChI Code is 1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antibacterial Agent Development

The structure of “4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” suggests potential antibacterial properties. Similar compounds have been shown to possess high antimicrobial activity against various bacteria such as Staphylococcus aureus and Bacillus cereus . Research could focus on synthesizing analogs and testing their efficacy as antibacterial agents.

Drug Discovery Lead Compounds

Given the broad spectrum of biological activities associated with 4-hydroxyquinoline derivatives, this compound could serve as a lead in drug discovery. It may be explored for its pharmacological properties and optimized for better activity and lower toxicity .

Chemical Synthesis Studies

The compound’s unique structure makes it a candidate for chemical synthesis studies. Researchers could explore its reactivity and use it as a building block for synthesizing more complex molecules .

Analytical Chemistry Reference Standard

“4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” can be used as a reference standard in analytical chemistry to ensure the accuracy of pharmaceutical testing .

NMR, HPLC, LC-MS, UPLC Analysis

The compound’s detailed documentation regarding its NMR, HPLC, LC-MS, and UPLC profiles suggests its use in method development and validation studies in these analytical techniques .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-hydroxy-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPALUDUDLLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

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